molecular formula C15H17N3O4S2 B2488341 N-(4-methyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide CAS No. 874671-80-4

N-(4-methyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide

Cat. No.: B2488341
CAS No.: 874671-80-4
M. Wt: 367.44
InChI Key: ZYUTYABERGAZDW-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C15H17N3O4S2 and its molecular weight is 367.44. The purity is usually 95%.
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Scientific Research Applications

Antifungal and Antimicrobial Applications

The derivatives of N-Benzoyl-N'-dialkylthiourea, which share a structural similarity with N-(4-methylthiazol-2-yl)-3-(morpholinosulfonyl)benzamide, have been studied for their antifungal properties. These compounds, including their cobalt (III) complexes, show significant antifungal activity against pathogens like Botrytis cinerea, Myrothecium, and Verticillium dahliae dleb, suggesting potential applications in combating plant diseases (Zhou Weiqun et al., 2005). Additionally, new 1,2,4-triazole derivatives containing the morpholine moiety have shown good to moderate antimicrobial activities, indicating their potential as antimicrobial agents (D. Sahin et al., 2012).

Anticancer Research

A series of m-(4-morpholinoquinazolin-2-yl)benzamides have been synthesized and evaluated for their antiproliferative activities against human cancer cell lines, including HCT-116 and MCF-7. Among these compounds, some have demonstrated remarkable antiproliferative effects in vitro, along with the ability to induce apoptosis and arrest cell cycle phases, suggesting a potential application in cancer therapy (Xiao-meng Wang et al., 2015).

Corrosion Inhibition

Benzimidazole derivatives, including those with a morpholine skeleton, have been explored as corrosion inhibitors for metals such as N80 steel in hydrochloric acid environments. These compounds display high inhibition efficiency, making them potential candidates for industrial applications where corrosion resistance is crucial (M. Yadav et al., 2016).

Mechanism of Action

Target of Action

The primary target of N-(4-methyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide is Glucokinase . Glucokinase is an enzyme that facilitates the conversion of glucose to glucose-6-phosphate, an essential step in the glycolysis pathway. It plays a crucial role in carbohydrate metabolism and glucose homeostasis.

Mode of Action

It is believed to interact with its target, glucokinase, and modulate its activity . This interaction could lead to changes in the glucose metabolism pathway, potentially influencing the rate of glycolysis and overall glucose homeostasis.

Biochemical Pathways

The compound’s interaction with Glucokinase affects the glycolysis pathway . Glycolysis is the metabolic pathway that converts glucose into pyruvate, releasing energy in the form of ATP. Changes in this pathway can have downstream effects on other metabolic processes, including the citric acid cycle and the electron transport chain.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its influence on glucose metabolism . By modulating the activity of Glucokinase, the compound could potentially alter the rate of glycolysis, affecting energy production and glucose homeostasis at the cellular level.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function. Additionally, the presence of other molecules could lead to competitive or noncompetitive inhibition, affecting the compound’s ability to bind to its target.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S2/c1-11-10-23-15(16-11)17-14(19)12-3-2-4-13(9-12)24(20,21)18-5-7-22-8-6-18/h2-4,9-10H,5-8H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUTYABERGAZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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